molecular formula C9H6ClNO3 B1380476 Methyl 3-chloro-1,2-benzoxazole-5-carboxylate CAS No. 16302-66-2

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate

Cat. No.: B1380476
CAS No.: 16302-66-2
M. Wt: 211.6 g/mol
InChI Key: OBVPNGIPKWUCHI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate (CAS 16302-66-2) is a high-purity chemical reagent with a molecular formula of C 9 H 6 ClNO 3 and a molecular weight of 211.60 g/mol . This compound serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, valued for its distinct electronic properties imparted by the chlorine atom at position 3 and the ester group at position 5 . Its primary research value lies in its synthetic flexibility, serving as a key intermediate for the synthesis of diverse heterocyclic libraries. It is particularly useful in multicomponent reactions, such as cyclizations with aryl acetylenes or thioureas, to generate novel derivatives for biological screening . Significant scientific research has explored its potential as a lead compound in several therapeutic areas. In anticancer studies, derivatives of this benzoxazole have demonstrated notable cytotoxic effects and significant inhibition of cell proliferation in MCF-7 breast cancer cell lines . In antimicrobial research, the compound's framework has shown efficacy against standard strains of Staphylococcus aureus , Escherichia coli , and Candida albicans , indicating its promise as a starting point for developing new anti-infective agents . The mechanism of action for its bioactive derivatives often involves interaction with specific enzymatic targets or receptors, such as cyclooxygenase (COX) enzymes, though the exact mechanism is dependent on the specific final structure and functionalization . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary use .

Properties

IUPAC Name

methyl 3-chloro-1,2-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVPNGIPKWUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1,2-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10H8ClN O3
Molecular Weight : 229.63 g/mol
CAS Number : 16302-66-2

The compound features a benzoxazole ring with a carboxylate group and a chlorine substituent, which influences its reactivity and biological activity.

Medicinal Chemistry

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate has been studied for its potential as a therapeutic agent. Notably, benzoxazole derivatives are known to interact with various biological targets, making them candidates for drug development.

  • Anticancer Activity : Studies have shown that benzoxazole derivatives can exhibit selective cytotoxicity against cancer cell lines. For example, modifications to the this compound structure have been linked to enhanced activity against breast cancer cell lines (MCF-7) .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing 2-aminophenol and carboxylic acids under acidic conditions has been shown to yield high purities and yields of the compound .
  • Nanocatalysis : Recent advancements include the use of nanomaterials as catalysts in the synthesis process, which enhances efficiency and reduces reaction times .
Synthesis MethodYieldConditions
Condensation with 2-aminophenol79–89%Reflux in water
Nanocatalyzed synthesisHighAmbient temperature

Anticancer Studies

Research indicates that this compound exhibits notable cytotoxic effects on various cancer cell lines. A study found that derivatives of this compound showed significant inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating potent activity .

Antimicrobial Studies

The antimicrobial efficacy was evaluated against standard strains:

PathogenActivity LevelMIC (µg/ml)
Staphylococcus aureusModerate250
Escherichia coliSignificant125
Candida albicansStrong62.5

These findings suggest that this compound could serve as a lead compound for further development into antimicrobial agents.

Case Study 1: Anticancer Efficacy

A research group evaluated multiple benzoxazole derivatives for their anticancer properties. This compound was among those tested against MCF-7 cells. Modifications to the compound enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against drug-resistant bacterial strains. Results indicated that this compound exhibited significant antimicrobial activity compared to standard treatments .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1,2-benzoxazole-5-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific structure and functional groups of the derivative. Common molecular targets include enzymes like cyclooxygenase (COX) and receptors such as GABA receptors .

Comparison with Similar Compounds

Positional Isomers: Methyl 5-Chloro-1,2-benzoxazole-3-carboxylate

A key structural analog is methyl 5-chloro-1,2-benzoxazole-3-carboxylate , which differs in the positions of the chlorine and ester groups.

  • Structural Impact: The chlorine at position 5 (vs. 3) alters the electronic distribution of the benzoxazole ring.
  • Synthetic Routes : Both compounds likely share similar synthesis pathways, such as cyclization of substituted o-hydroxyphenyl precursors. However, regioselective halogenation and esterification steps would differ to achieve positional specificity.
Property Methyl 3-Chloro-1,2-benzoxazole-5-carboxylate Methyl 5-Chloro-1,2-benzoxazole-3-carboxylate
Molecular Formula C₉H₆ClNO₃ C₉H₆ClNO₃
Substituent Positions Cl at C3, COOCH₃ at C5 Cl at C5, COOCH₃ at C3
Predicted Reactivity Higher ester stability due to Cl at C3 Enhanced electrophilicity at C3 ester

Functional Group Variants: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shares a benzisoxazole core but differs in substituents:

  • Chloromethyl vs.
  • Acetamide vs. Ester : The acetamide group at position 5 provides hydrogen-bonding capability, which may enhance binding to biological targets, whereas the ester group in the target compound offers hydrolytic lability (useful in prodrug design) .
Property This compound N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
Core Structure Benzoxazole Benzisoxazole
Key Substituents Cl (C3), COOCH₃ (C5) CH₂Cl (C3), NHCOCH₃ (C5)
Biological Relevance Potential prodrug candidate Precursor for 3,5-disubstituted benzisoxazoles

Heterocycle Variants: Methyl 3-Chloroisoxazole-5-carboxylate

Methyl 3-chloroisoxazole-5-carboxylate replaces the benzoxazole core with a simpler isoxazole ring:

  • This impacts photophysical properties and metabolic stability.
  • Functional Group Similarity : Both compounds share a chlorine and ester group, but the isoxazole derivative’s smaller size may improve solubility at the expense of target affinity .
Property This compound Methyl 3-Chloroisoxazole-5-carboxylate
Ring System Benzoxazole (fused benzene + oxazole) Isoxazole (5-membered)
Aromatic Stabilization High (due to benzene fusion) Moderate
Applications Pharmaceuticals, agrochemicals Intermediate for heterocyclic synthesis

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis can leverage methods similar to those for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, such as cyclization of o-hydroxyphenylketoximes, but requires precise control over esterification and halogenation .
  • Biological Activity : Chlorine and ester positioning influence reactivity and interactions. For instance, the chlorine at C3 in the target compound may stabilize the ester against hydrolysis, prolonging its activity compared to positional isomers .
  • Computational Insights : Tools like SHELXL and ORTEP-3 (used in crystallography) aid in elucidating the stereoelectronic effects of substituents, critical for rational drug design .

Biological Activity

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate (CAS No. 16302-66-2) is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

1. Chemical Structure and Properties

This compound features a benzoxazole ring with a chloro substituent at the 3-position and a carboxylate group at the 5-position. The presence of the chloro group significantly enhances its reactivity and biological activity by influencing its binding affinity to various biomolecules.

2. Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli32 µg/mL64 µg/mL
Staphylococcus aureus16 µg/mL32 µg/mL
Bacillus subtilis8 µg/mL16 µg/mL
Salmonella Enteritidis64 µg/mL128 µg/mL

These results suggest that the compound is particularly potent against Bacillus subtilis, indicating its potential as an antimicrobial agent .

3. Anticancer Properties

This compound has also demonstrated significant anticancer activity. It induces apoptosis in various cancer cell lines through multiple mechanisms.

The compound's anticancer effects are attributed to its ability to:

  • Inhibit DNA replication and repair enzymes, thereby preventing cancer cell proliferation.
  • Activate apoptotic pathways by interacting with specific receptors in cancer cells.
  • Modulate gene expression by suppressing oncogenes and activating tumor suppressor genes .

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)<10Apoptosis induction
A549 (Lung)<15DNA repair inhibition
HepG2 (Liver)<20Gene expression modulation
PC3 (Prostate)<25Enzyme inhibition

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study conducted on various benzoxazole derivatives demonstrated that those with similar structural features exhibited significant cytotoxic effects on cancer cell lines, reinforcing the potential of this compound as an effective anticancer agent .
  • Another investigation focused on the structure–activity relationship of benzoxazole derivatives found that modifications at specific positions could enhance biological activity, suggesting avenues for further optimization of this compound derivatives for improved efficacy .

5. Conclusion

This compound is a promising compound with notable antimicrobial and anticancer activities. Its mechanisms of action involve complex interactions with cellular pathways that warrant further investigation for potential therapeutic applications. Continued research into this compound could lead to significant advancements in drug development for infectious diseases and cancer treatment.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-chloro-1,2-benzoxazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and chlorination steps. A common approach is the reaction of methyl 5-chloro-2-hydroxybenzoate derivatives with nitrile oxides or via chlorination of benzoxazole precursors. For example, chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions at 60–80°C achieves high yields . Optimization should focus on:

  • Temperature control : Excessive heat may lead to ester hydrolysis.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.
  • Catalyst use : Lewis acids like ZnCl₂ can enhance regioselectivity.

Q. How can purity and structural integrity be validated after synthesis?

Use a combination of analytical techniques:

  • HPLC-MS : Quantifies purity (>95% by area normalization) and confirms molecular weight.
  • NMR (¹H/¹³C) : Assigns peaks for the benzoxazole ring (δ 7.8–8.2 ppm for aromatic protons) and ester group (δ 3.9–4.1 ppm for methoxy protons) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ≈ 1.73 Å) using SHELXL for refinement .

Q. What crystallographic tools are suitable for resolving the compound’s structure?

  • SHELX suite : SHELXL refines small-molecule structures with high-resolution data, while SHELXE assists in experimental phasing .
  • Mercury CSD : Visualizes crystal packing and hydrogen-bonding networks (e.g., C=O···H interactions) .
  • ORTEP-III : Generates thermal ellipsoid plots to assess positional uncertainty .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution at the 3-chloro position.
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes with benzoxazole-binding pockets) using AutoDock Vina.
  • Hydrogen-bond analysis : Graph set analysis (e.g., R₂²(8) motifs) identifies stable supramolecular architectures .

Q. How do hydrogen-bonding patterns influence crystal packing, and how can these be experimentally characterized?

The compound’s ester and chloro groups participate in C–H···O and C–Cl···π interactions. Methodology:

  • Single-crystal XRD : Resolve intermolecular distances (e.g., O···H ≤ 2.5 Å).
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., Cl···H contacts ≈ 15% surface area) .
  • Thermal analysis (DSC/TGA) : Correlates melting points (e.g., 120–125°C) with lattice stability .

Q. How can contradictory crystallographic data (e.g., disordered Cl positions) be resolved?

  • Twinned data refinement : Use SHELXL’s TWIN and BASF commands to model pseudo-merohedral twinning .
  • Occupancy refinement : Adjust site occupancy factors (SOFs) for disordered atoms via least-squares minimization.
  • Comparative validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for rotational barriers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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